![molecular formula C5H8N2O B13491516 3-Nitroso-3-azabicyclo[3.1.0]hexane](/img/structure/B13491516.png)
3-Nitroso-3-azabicyclo[3.1.0]hexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Nitroso-3-azabicyclo[310]hexane is a heterocyclic compound that features a bicyclic structure with a nitroso group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-nitroso-3-azabicyclo[3.1.0]hexane typically involves the cyclopropanation of suitable precursors. One common method is the palladium-catalyzed cyclopropanation of internal alkenes with N-tosylhydrazones . This reaction provides a wide spectrum of 3-azabicyclo[3.1.0]hexane derivatives in high yields and diastereoselectivities. The major diastereoisomers can be easily isolated by chromatography on silica gel .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might involve the use of continuous flow reactors and advanced purification techniques to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
3-Nitroso-3-azabicyclo[3.1.0]hexane can undergo various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to a nitro group under suitable conditions.
Reduction: The nitroso group can be reduced to an amine.
Substitution: The bicyclic structure allows for nucleophilic substitution reactions at specific positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogenation catalysts can be used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the nitroso group would yield a nitro derivative, while reduction would produce an amine derivative.
Scientific Research Applications
3-Nitroso-3-azabicyclo[3.1.0]hexane has several applications in scientific research:
Medicinal Chemistry: This compound and its derivatives are studied for their potential as therapeutic agents, particularly in the development of antiviral and anticancer drugs.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including natural products and pharmaceuticals.
Biological Studies: The unique structure of this compound makes it a valuable tool for studying enzyme mechanisms and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 3-nitroso-3-azabicyclo[3.1.0]hexane involves its interaction with biological targets, such as enzymes and receptors. The nitroso group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity . This interaction can affect various molecular pathways, including those involved in cell signaling and metabolism.
Comparison with Similar Compounds
Similar Compounds
3-Azabicyclo[3.1.0]hexane: Lacks the nitroso group but shares the bicyclic structure.
3-Nitroso-2-azabicyclo[2.2.1]heptane: Another nitroso-substituted bicyclic compound with a different ring system.
3-Nitroso-1-azabicyclo[2.2.2]octane: Features a larger bicyclic framework with a nitroso group.
Uniqueness
3-Nitroso-3-azabicyclo[3.1.0]hexane is unique due to its specific bicyclic structure combined with the presence of a nitroso group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C5H8N2O |
|---|---|
Molecular Weight |
112.13 g/mol |
IUPAC Name |
3-nitroso-3-azabicyclo[3.1.0]hexane |
InChI |
InChI=1S/C5H8N2O/c8-6-7-2-4-1-5(4)3-7/h4-5H,1-3H2 |
InChI Key |
KBFILCPTBIPYDR-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C1CN(C2)N=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Benzyl-4-[4-fluoro-3-(trifluoromethyl)phenyl]pyrrolidine hydrochloride](/img/structure/B13491435.png)
![4-Chloro-2-(chloromethyl)-6-phenylthieno[3,2-d]pyrimidine](/img/structure/B13491441.png)

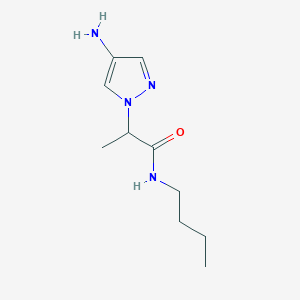
![2-[5-(2,3-dihydro-1,4-benzodioxin-5-yl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B13491461.png)

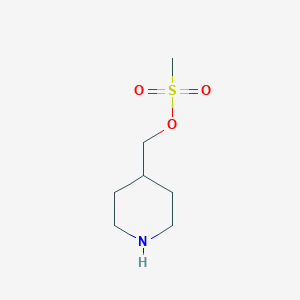
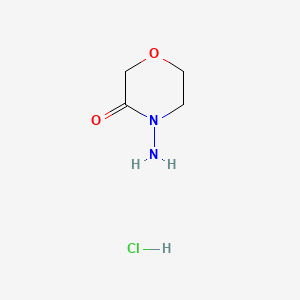
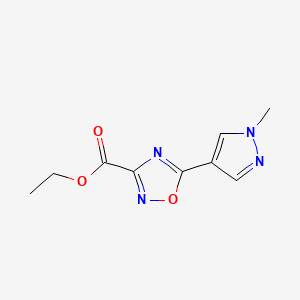
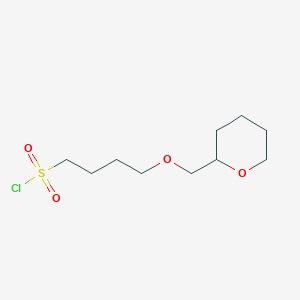
![6-chloro-N-[4-(4-ethenylphenyl)-1,3-thiazol-2-yl]pyridin-3-amine hydrochloride](/img/structure/B13491488.png)
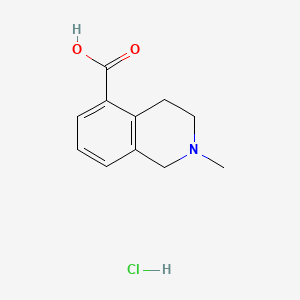

![2-[(1S,6R)-3-methyl-6-(prop-1-en-2-yl)cyclohex-2-en-1-yl]acetic acid](/img/structure/B13491530.png)
